N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h6,10,12,14H,1-5,7-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFULZADQISNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-1-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitutions
The carboxamide group participates in nucleophilic acyl substitution reactions, particularly with amines and thiols.
Reaction with Primary Amines
Reaction with benzylamine in DMF at 100°C for 24 hours produces N-benzylcyclohexanecarboxamide and releases 5,6,7,8-tetrahydronaphthalen-1-amine .
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Benzylamine | DMF | 100°C | 24 hrs | N-benzylcyclohexanecarboxamide | 62% |
Thiourea Derivative Formation
Treatment with potassium thiocyanate (KSCN) in acetone generates cyclohexanecarbonyl isothiocyanate, which reacts with naphthalen-1-amine to form N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide .
| Step | Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| KSCN reaction | Acetone, 0°C, 1 hr | Cyclohexanecarbonyl isothiocyanate | 89% |
| Amine condensation | RT, 2 hrs | Thiourea derivative | 91% |
Oxadiazole Formation
Reaction with hydrazine hydrate in ethanol under reflux yields 1,3,4-oxadiazole derivatives, as observed in structural analogs.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 hrs | 5-substituted-1,3,4-oxadiazole | 70% |
Key Factor : The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate hydrazide.
Stability and Reactivity Profile
The compound exhibits moderate thermal stability but is sensitive to prolonged exposure to strong acids or bases.
| Condition | Observation | Reference |
|---|---|---|
| pH 2–6, 25°C | Stable for >48 hrs | |
| pH >10, 60°C | Rapid hydrolysis (<6 hrs) | |
| UV light (254 nm) | No degradation after 24 hrs |
Hydrogen Bonding and Solvent Effects
The carboxamide group forms hydrogen bonds with polar aprotic solvents (e.g., DMSO, DMF), enhancing solubility and reactivity. In non-polar solvents (e.g., hexane), aggregation reduces reaction rates .
| Solvent | Solubility (mg/mL) | Reaction Rate (Relative to DMF) |
|---|---|---|
| DMF | 45.2 | 1.00 |
| Ethanol | 12.7 | 0.35 |
| Hexane | 0.8 | 0.05 |
Scientific Research Applications
Antihypertensive Agents
One of the primary applications of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is in the development of antihypertensive medications. Research indicates that compounds with similar structural motifs exhibit strong binding affinities to angiotensin II receptors, which are crucial in regulating blood pressure. For instance, derivatives of tetrahydronaphthalenes have shown promise in binding to the AT1 receptor with nanomolar affinity, suggesting potential efficacy in managing hypertension .
Neuropharmacology
This compound has also been investigated for neuropharmacological applications. Studies have demonstrated that tetrahydronaphthalene derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are vital for developing treatments for neurological disorders such as depression and anxiety .
Case Studies
A notable study published in the British Journal of Pharmacology examined the effects of tetrahydronaphthalene derivatives on receptor binding and functional activity. The findings revealed that certain derivatives exhibited enhanced potency compared to established drugs like losartan . This suggests that this compound could be a lead compound for further pharmacological exploration.
| Study | Compound | Target | Affinity | Outcome |
|---|---|---|---|---|
| Tetrahydronaphthalene Derivative | AT1 Receptor | Nanomolar | Enhanced potency compared to losartan |
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing high-performance polymers. Its unique structure contributes to the thermal stability and mechanical strength of polymeric materials. Recent advancements have utilized this compound in creating thermosetting resins that are applicable in aerospace and automotive industries .
Data Table on Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Excellent |
| Application Area | Aerospace, Automotive |
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Pharmacological Activity
- Way-100635 : Acts as a selective 5-HT₁A antagonist, critical in neurological research. The pyridyl and piperazinyl groups enable precise receptor binding .
- Tramazoline : Functions as a nasal decongestant via α-adrenergic receptor activation. The imidazoline moiety drives vasoconstriction, unlike the carboxamide-based compounds .
- Tamibarotene: Retinoid receptor agonist with applications in acute promyelocytic leukemia. Methyl groups enhance metabolic stability and tissue penetration .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves coupling cyclohexanecarbonyl chloride with 5,6,7,8-tetrahydronaphthalen-1-amine. Key steps include:
Acyl chloride preparation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form cyclohexanecarbonyl chloride .
Amide bond formation : React the acyl chloride with 5,6,7,8-tetrahydronaphthalen-1-amine in a non-polar solvent (e.g., benzene or tetrahydrofuran) under reflux. Anhydrous conditions and stoichiometric control are critical to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~70–85%) requires precise temperature control during reflux and inert gas (N₂) protection .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze proton environments (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, aromatic protons from tetrahydronaphthalene at δ 6.5–7.3 ppm) and carbon signals (amide carbonyl at ~δ 170 ppm). Compare with reference spectra of structurally similar carboxamides .
- IR Spectroscopy : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹ .
- X-ray crystallography : Resolve the crystal lattice to verify stereochemistry and bond angles. For example, similar cyclohexanecarboxamide derivatives show chair conformations for the cyclohexane ring and planar amide linkages .
Advanced Research Questions
Q. How do steric and electronic factors of substituents on the tetrahydronaphthalene ring influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Steric effects : Bulky substituents at the tetrahydronaphthalene 2- or 3-positions hinder amide bond rotation, altering conformational flexibility. Use molecular docking studies to assess binding pocket compatibility .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring increase electrophilicity, enhancing interactions with nucleophilic targets (e.g., enzyme active sites). Compare Hammett σ values for substituents to correlate reactivity trends .
- Case study : Derivatives with halogen substituents show improved binding affinity in receptor assays due to enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexanecarboxamide derivatives?
Methodological Answer:
- Purity assessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity data). For example, trace dimethylamine in N,N-dimethylcyclohexanecarboxamide analogs can skew cytotoxicity results .
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line passage number. Inconsistent apoptosis assay protocols (e.g., Annexin V vs. TUNEL) may explain divergent results .
- Stereochemical considerations : Chiral derivatives (e.g., S-enantiomers) often exhibit distinct activities. Use chiral chromatography or asymmetric synthesis to isolate enantiomers for comparative studies .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to predict logP (optimal range: 2–3), aqueous solubility, and CYP450 metabolism. Substituents like methoxy groups improve solubility but may reduce BBB penetration .
- Dynamics simulations : Perform MD simulations (e.g., GROMACS) to assess stability in biological membranes. For instance, rigid cyclohexane rings reduce conformational entropy, enhancing target binding .
- QSAR modeling : Corrogate substituent descriptors (e.g., molar refractivity) with IC₅₀ values from kinase inhibition assays to identify pharmacophoric features .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data for this compound across studies?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition temperatures. Variations in sample preparation (e.g., crystalline vs. amorphous forms) significantly affect results .
- DSC validation : Use differential scanning calorimetry to identify polymorphic transitions. For example, a melting point range of 157–159°C indicates potential polymorphism or hydrate formation .
- Environmental controls : Humidity during storage can hydrolyze the amide bond. Store samples at 2–8°C in desiccated containers to ensure stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yield Optimization
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent for amide formation | Anhydrous benzene | Maximizes purity | |
| Reaction temperature | 80°C (reflux) | Prevents dimerization | |
| Purification method | Silica gel chromatography | Removes unreacted amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
